Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a piperazine ring, which is further connected to a cyclohexylidene moiety. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate ester, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the addition of the cyclohexylidene moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the cyclohexylidene moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the benzoate ester or piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring and cyclohexylidene moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: A simpler analog with similar ester and benzoate functionalities.
N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl: Shares the cyclohexylidene moiety but lacks the piperazine ring.
Uniqueness
Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperazine ring and cyclohexylidene moiety sets it apart from simpler analogs, offering a broader range of applications and interactions.
Properties
Molecular Formula |
C26H36N4O5 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[4-[2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]piperazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H36N4O5/c1-4-35-25(34)19-5-7-20(8-6-19)28-24(33)18-30-13-11-29(12-14-30)10-9-27-17-21-22(31)15-26(2,3)16-23(21)32/h5-8,17,31H,4,9-16,18H2,1-3H3,(H,28,33) |
InChI Key |
IFIOUTUTCDCTJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCN=CC3=C(CC(CC3=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.